(3-Bromophenyl)(3-chlorophenyl)methanol
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Overview
Description
(3-Bromophenyl)(3-chlorophenyl)methanol is an organic compound with the molecular formula C13H10BrClO It is a derivative of methanol where the hydrogen atoms are substituted by bromine and chlorine atoms on phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)(3-chlorophenyl)methanol typically involves the reaction of 3-bromobenzaldehyde with 3-chlorophenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-Bromophenyl)(3-chlorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-Bromophenyl)(3-chlorophenyl)ketone or (3-Bromophenyl)(3-chlorophenyl)carboxylic acid.
Reduction: Formation of (3-Bromophenyl)(3-chlorophenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(3-chlorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(3-chlorophenyl)methanol involves its interaction with molecular targets through its halogenated phenyl rings. These interactions can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
(3-Bromophenyl)methanol: Similar structure but lacks the chlorine atom.
(3-Chlorophenyl)methanol: Similar structure but lacks the bromine atom.
(3-(4-Bromophenyl)-1-(3-Chlorophenyl)-1H-Pyrazol-4-yl)methanol: A more complex derivative with additional functional groups.
Uniqueness: (3-Bromophenyl)(3-chlorophenyl)methanol is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
(3-bromophenyl)-(3-chlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAXBKJQKAGKPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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